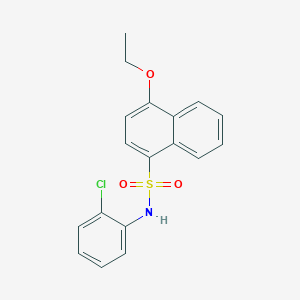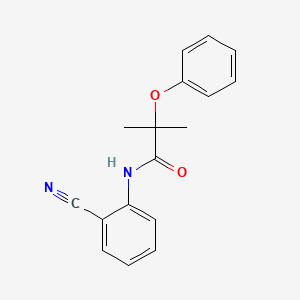
5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as ETT, is a chemical compound that belongs to the thiazole family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETT has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further research.
作用机制
Studies: Further research could be conducted to elucidate the mechanism of action of 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one, which would provide a better understanding of its effects and potential applications.
3. Clinical trials: Further research could be conducted to evaluate the safety and efficacy of 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in clinical trials, which would provide valuable information for potential medical applications.
4. Combination therapy: Further research could be conducted to evaluate the potential of 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in combination therapy with other compounds, which may enhance its effects and reduce potential toxicity.
Conclusion:
In conclusion, 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a promising compound for scientific research, exhibiting a range of biochemical and physiological effects. It has potential applications in a variety of research areas, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. However, further research is needed to fully elucidate its mechanism of action and potential applications.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. Additionally, 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations to using 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments. One of the main limitations is its potential toxicity. 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has not been extensively studied for its long-term effects, which may limit its potential applications.
未来方向
There are several areas where future research on 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one could be focused. Some of the future directions for 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one research include:
1. Optimization of synthesis methods: Further research could be conducted to optimize the synthesis methods for 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one, making it more efficient and cost-effective.
2.
合成方法
The synthesis of 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a complex process that involves several steps. The most commonly used method for synthesizing 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is the Knoevenagel condensation reaction. In this reaction, 4-ethylbenzaldehyde and 3-methyl-1-piperidinylacetic acid are reacted in the presence of a base catalyst to form the intermediate compound, which is then converted to 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one by further reaction with thiosemicarbazide.
科学研究应用
5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further research. Some of the areas where 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been studied include:
1. Anti-inflammatory activity: 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Anticancer activity: 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
4. Antimicrobial activity: 5-(4-ethylbenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
属性
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-3-14-6-8-15(9-7-14)11-16-17(21)19-18(22-16)20-10-4-5-13(2)12-20/h6-9,11,13H,3-5,10,12H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPUWIRMOCQLBL-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5481990.png)
![3-(butylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5481991.png)
![N-cyclopropyl-1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5481995.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5482012.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5482014.png)
![4-(4-methylphenoxy)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5482015.png)
![N-[1-(3-methoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B5482022.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5482056.png)

![N-(3,4-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5482065.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-cyclopropyl-1H-1,2,4-triazole](/img/structure/B5482084.png)
![4-(2-aminopyrimidin-4-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5482087.png)